molecular formula C11H18N2OS B14787123 2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide

2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide

Cat. No.: B14787123
M. Wt: 226.34 g/mol
InChI Key: KHRSRDHCOXFDNI-UHFFFAOYSA-N
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Description

2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide is an organic compound with a molecular formula of C11H18N2OS. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide typically involves the reaction of 2-amino-2,3-dimethylbutanamide with thiophen-3-ylmethyl halide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide is unique due to the presence of both the thiophene ring and the amino-dimethylbutanamide structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-(thiophen-3-ylmethyl)butanamide

InChI

InChI=1S/C11H18N2OS/c1-8(2)10(12)11(14)13(3)6-9-4-5-15-7-9/h4-5,7-8,10H,6,12H2,1-3H3

InChI Key

KHRSRDHCOXFDNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CSC=C1)N

Origin of Product

United States

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